

Scale-up synthesis considerations for reactions involving TP-4748

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Compound of Interest

Compound Name: TP-4748

Cat. No.: B611453

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Application Notes for the Scale-up Synthesis of TP-4748

Product Name: **TP-4748** IUPAC Name: 2-(Ethoxycarbonyl)furan-3-boronic acid[1][2][3] CAS Number: 1150114-62-7[1][2][3] Molecular Formula: C₇H₉BO₅[1][2][3] Molecular Weight: 183.95 g/mol [3]

Introduction

TP-4748, chemically known as 2-(ethoxycarbonyl)furan-3-boronic acid, is a heterocyclic building block valuable in organic synthesis. Boronic acids, in general, are crucial intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and are also recognized for their role as enzyme inhibitors.[4][5][6] This document outlines a proposed synthetic route for **TP-4748** and provides detailed considerations for scaling up its production from laboratory to pilot-plant scale. The proposed synthesis is based on the principle of Directed ortho-Metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[7][8][9]

Proposed Synthetic Route: Directed ortho-Metalation (DoM)

The synthesis of **TP-4748** can be envisioned through a Directed ortho-Metalation (DoM) of ethyl 2-furoate. In this approach, the ester group at the 2-position of the furan ring directs a

strong organolithium base to deprotonate the adjacent C-H bond at the 3-position. The resulting lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to yield the desired boronic acid after acidic workup.

Overall Reaction Scheme:

Data Presentation

Table 1: Reagents and Properties

Reagent	Formula	MW (g/mol)	Density (g/mL)	Boiling Point (°C)	Hazards
Ethyl 2-furoate	C ₇ H ₈ O ₃	140.14	1.117	195	Irritant
n-Butyllithium (2.5 M in hexanes)	C ₄ H ₉ Li	64.06	~0.68	68 (hexanes)	Pyrophoric, Corrosive, Water- reactive[10] [11][12][13] [14]
Triisopropyl borate	C ₉ H ₂₁ BO ₃	188.07	0.815	139-141	Flammable, Irritant
Tetrahydrofur an (THF), anhydrous	C ₄ H ₈ O	72.11	0.889	66	Flammable, Peroxide- former
Hydrochloric Acid (2 M)	HCl	36.46	~1.03	~100	Corrosive
Diethyl Ether	C ₄ H ₁₀ O	74.12	0.713	34.6	Highly Flammable
Brine (Saturated NaCl solution)	NaCl	58.44	~1.2	~108	-
Magnesium Sulfate, anhydrous	MgSO ₄	120.37	2.66	-	-

Experimental Protocols

Laboratory-Scale Synthesis Protocol (10 mmol scale)

- Reactor Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum

and then cooled to room temperature under a positive pressure of dry nitrogen.

- Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 80 mL) and ethyl 2-furoate (1.40 g, 10.0 mmol).[15]
- Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq.) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[16]
- Borylation: Triisopropyl borate (3.45 mL, 15.0 mmol, 1.5 eq.) is added dropwise over 15 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
- Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (20 mL). The mixture is stirred for 30 minutes.
- Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
- Washing and Drying: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford **TP-4748** as a solid.

Pilot-Scale Synthesis Protocol (1.0 mol scale - Conceptual)

- Reactor Setup: A 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and ports for reagent addition is rendered inert by purging with dry nitrogen.
- Reagent Charging: Anhydrous tetrahydrofuran (THF, 6 L) and ethyl 2-furoate (140.1 g, 1.0 mol) are charged into the reactor.

- Cooling: The reactor contents are cooled to an internal temperature of -70 °C to -75 °C using a suitable cooling system (e.g., cryostat).
- Lithiation: n-Butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 eq.) is added via a pump through a subsurface addition line over 2-3 hours. The addition rate is carefully controlled to maintain the internal temperature below -65 °C.
- Borylation: Triisopropyl borate (345 mL, 1.5 mol, 1.5 eq.) is added via a pump over 1-2 hours, maintaining the temperature below -65 °C. The mixture is stirred at -70 °C for 2 hours, then slowly warmed to room temperature over 8-12 hours.
- Quenching and Workup: The reactor is cooled to 0 °C. 2 M Hydrochloric acid (2 L) is added slowly via a pump, with vigorous stirring, ensuring the temperature does not exceed 10 °C. The mixture is stirred for 1 hour.
- Phase Separation and Extraction: Stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is drained. The organic layer is extracted with water (2 x 1 L).
- Solvent Exchange/Concentration: The organic layer is concentrated under vacuum to a smaller volume.
- Isolation: The product is isolated by crystallization, filtration, and drying under vacuum.

Scale-up Synthesis Considerations

Scaling up organolithium reactions from the bench to a pilot plant presents significant challenges.^{[17][18][19]} Careful planning and control of reaction parameters are critical for a safe and successful scale-up.

Table 2: Key Considerations for Scale-up

Parameter	Laboratory Scale (10 mmol)	Pilot Scale (1.0 mol)	Key Challenges and Solutions
Mixing	Magnetic stirrer	Overhead mechanical stirrer	<p>Challenge: Inefficient mixing can lead to localized "hot spots" and side reactions.</p> <p>[17] Solution: Use of an appropriately designed impeller and baffle system. Computational Fluid Dynamics (CFD) can model and optimize mixing.</p>
Heat Transfer	Large surface-area-to-volume ratio, external cooling bath	Small surface-area-to-volume ratio, jacketed reactor with cooling fluid	<p>Challenge: The exothermic nature of the lithiation and quench can lead to a runaway reaction.</p> <p>Solution: Use a reactor with a high-performance cooling system. Perform reaction calorimetry (RC1) studies at a small scale to determine the heat of reaction and ensure adequate cooling capacity.[17]</p>
Reagent Addition	Manual dropwise addition via syringe	Metered addition via pump, subsurface addition	<p>Challenge: Rapid addition can overwhelm the cooling system. Solution: Slow, controlled addition rate with</p>

Temperature Control

External bath (-78 °C)

Internal probe with automated cooling system

continuous temperature monitoring. Subsurface addition promotes rapid dispersion of the reagent.[17]

Challenge:
Maintaining cryogenic temperatures in a large volume.

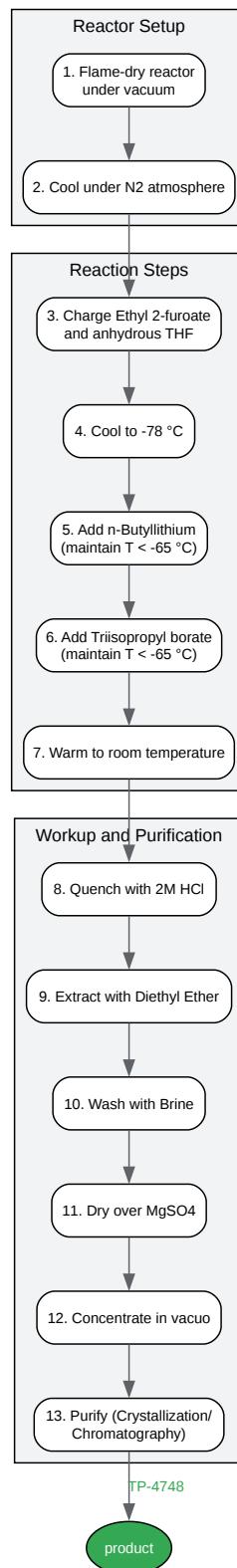
Solution: A robust and reliable cooling system (cryostat) is essential. Continuous flow reactors can also be considered for better temperature control.[18]

		Challenge: n-Butyllithium is pyrophoric and reacts violently with water.
Safety	Fume hood, standard PPE	Walk-in fume hood or contained system, fire-retardant PPE, blast shield
		[11][12] Solution: Strict adherence to inert atmosphere conditions. All equipment must be thoroughly dried. Emergency quenching materials (e.g., dry powder extinguisher) must be readily available. Personnel must be highly trained in handling pyrophoric reagents.[10][16]
Workup	Separatory funnel	Challenge: Handling large volumes of flammable solvents and corrosive acids. Solution: Use of closed systems for transfers. Ensure adequate ventilation.

Mandatory Visualization

Experimental Workflow Diagram

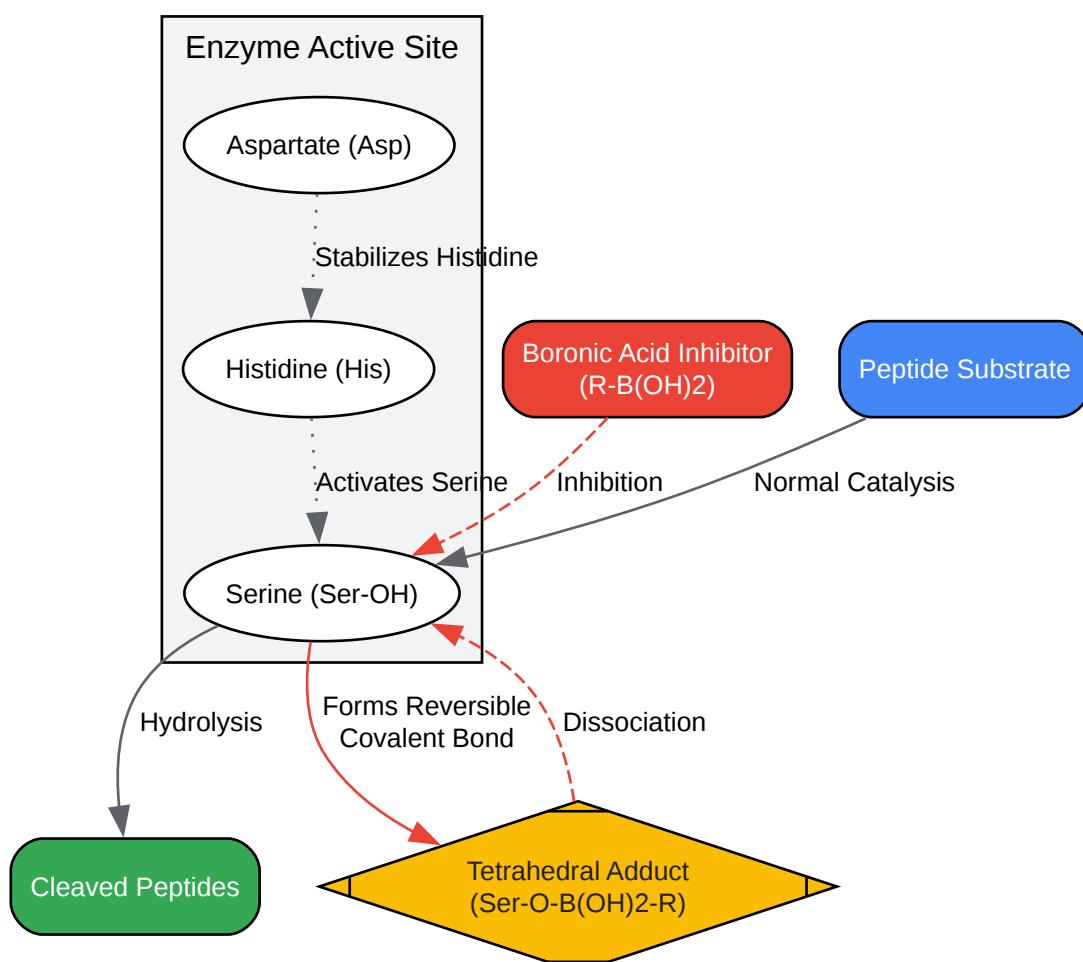
Figure 1. Experimental Workflow for TP-4748 Synthesis

[Click to download full resolution via product page](#)Caption: Figure 1. Experimental Workflow for **TP-4748** Synthesis.

Signaling Pathway: Boronic Acid Inhibition of Serine Protease

Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases.^{[4][5][6][20]} The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.^[6]

Figure 2. Mechanism of Serine Protease Inhibition by a Boronic Acid



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Caption: Figure 2. Mechanism of Serine Protease Inhibition by a Boronic Acid.

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